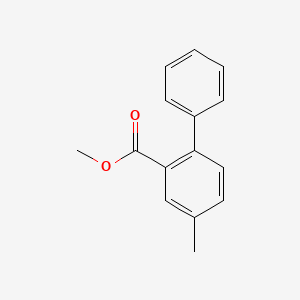

Methyl 5-methyl-2-phenylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-2-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-8-9-13(12-6-4-3-5-7-12)14(10-11)15(16)17-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDAZCURHIJFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Methyl 2 Phenylbenzoate

Strategies for Constructing the Benzoate (B1203000) Core

The formation of the methyl ester functional group is a critical step in the synthesis of Methyl 5-methyl-2-phenylbenzoate. This is typically achieved either through the direct esterification of the corresponding carboxylic acid or by introducing the carboxyl group onto a pre-existing biphenyl (B1667301) framework.

Esterification Reactions

The most direct method for synthesizing the benzoate core is the Fischer esterification of 5-methyl-2-phenylbenzoic acid. This classic reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, methanol is often used in large excess as the solvent. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The nucleophilic oxygen atom of methanol then attacks this activated carbon. Following a proton transfer and the elimination of a water molecule, the final ester is formed. masterorganicchemistry.comyoutube.com A variety of acid catalysts can be employed, including sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comuomustansiriyah.edu.iq More recently, solid acid catalysts, such as zirconium-based catalysts, have been developed to facilitate easier, more environmentally friendly workups, as the catalyst can be recovered by simple filtration. mdpi.comresearchgate.net

| Catalyst Type | Typical Reactants | General Conditions | Key Features |

| Brønsted Acid | 5-methyl-2-phenylbenzoic acid, Methanol | Reflux, Excess Methanol | High yield, equilibrium driven by excess alcohol. uomustansiriyah.edu.iqgoogle.com |

| Solid Acid | 5-methyl-2-phenylbenzoic acid, Methanol | 120°C, Stirring | Recoverable and reusable catalyst, environmentally benign. mdpi.comresearchgate.net |

Carboxylation Routes

An alternative strategy involves introducing the carboxyl group onto a pre-formed 5-methyl-2-phenylbiphenyl scaffold. This can be accomplished through methods such as the carbonation of an organometallic intermediate. For instance, the corresponding aryl halide (e.g., 2-bromo-5-methylbiphenyl) can be converted into an organolithium or Grignard reagent. Subsequent reaction of this organometallic species with carbon dioxide (CO₂), followed by an acidic workup, yields the target carboxylic acid, 5-methyl-2-phenylbenzoic acid. This acid can then be esterified as described previously to give the final product.

Introduction of the Phenyl Substituent

The creation of the C-C bond between the two aromatic rings is a pivotal step in the synthesis. This can be achieved through several powerful methods, including transition metal-catalyzed cross-coupling reactions, classical electrophilic aromatic substitution, or modern directed arylation techniques.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi)

Transition metal-catalyzed cross-coupling reactions are among the most efficient and widely used methods for forming biaryl linkages. gre.ac.uk

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.govresearchgate.net For the synthesis of this compound, a common approach involves the coupling of methyl 2-bromo-5-methylbenzoate with phenylboronic acid. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium phosphate, and a palladium catalyst with phosphine (B1218219) ligands. researchgate.netresearchgate.net The ester group is generally stable under these conditions.

| Component | Examples | Purpose in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). researchgate.net |

| Ligand | PPh₃, CataCXium PIntB | Stabilizes the palladium complex and influences its reactivity. nih.gov |

| Base | K₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation. researchgate.netresearchgate.net |

| Solvent | Toluene (B28343), Dioxane, Water/THF | Solubilizes reactants and facilitates the reaction. researchgate.netgoogle.com |

Heck Reaction: The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org While less direct for this specific target, a potential pathway could involve coupling methyl 2-iodo-benzoate with styrene, followed by subsequent chemical modifications. rug.nlrsc.org The reaction demonstrates the utility of palladium catalysis in functionalizing aryl halides. rug.nl

Negishi Coupling: This reaction couples an organozinc compound with an organohalide, also catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance. A plausible route would be the reaction of a phenylzinc reagent with methyl 2-halo-5-methylbenzoate. The Negishi coupling has proven effective in the synthesis of other complex substituted esters. researchgate.net

Friedel-Crafts Acylation Followed by Reduction/Rearrangement

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. libretexts.org In principle, one could envision a Friedel-Crafts acylation of toluene with benzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form a methylbenzophenone intermediate. youtube.comscribd.com However, this approach faces a significant challenge with regioselectivity. The methyl group on toluene is an ortho, para-director. chemguide.co.uk Due to steric hindrance, the acylation reaction overwhelmingly favors substitution at the para position, leading to 4-methylbenzophenone, rather than the desired 2-methylbenzophenone (B1664564) precursor. libretexts.orgchemguide.co.uk While a subsequent reduction (e.g., Clemmensen or Wolff-Kishner) could convert the ketone to a methylene (B1212753) bridge, this route is not ideal for synthesizing the 2-phenyl isomer.

Directed Arylation Techniques

Modern synthetic chemistry offers more advanced methods to control regioselectivity, such as directed C-H activation/arylation. mdpi.comnih.gov In this approach, a directing group on the aromatic ring coordinates to a transition metal catalyst (commonly palladium), guiding the C-H activation and subsequent bond formation to a specific position, typically ortho to the directing group. nih.gov For the synthesis of this compound, one could start with methyl 5-methylbenzoate. The ester group itself, or a precursor carboxylic acid, could act as the directing group, facilitating the introduction of the phenyl group at the C2 position using a suitable phenylating agent and a palladium catalyst. mdpi.comnih.gov This method offers a highly efficient and atom-economical route to the desired isomer, avoiding the regioselectivity issues of classical methods.

Regioselective Methylation Approaches

Achieving the precise 5-methyl substitution on the 2-phenylbenzoate framework is a key challenge. Both direct methylation of a biphenyl precursor and the use of pre-methylated starting materials are viable strategies, each with its own set of advantages and limitations.

Direct Alkylation of Aromatic Rings

Direct methylation of an aromatic ring, such as in a pre-formed methyl 2-phenylbenzoate, would theoretically offer a straightforward route. The classic Friedel-Crafts alkylation is a primary method for such transformations. This reaction involves an alkyl halide, a Lewis acid catalyst (e.g., AlCl₃), and the aromatic substrate. The electrophilic species generated from the alkyl halide and catalyst attacks the electron-rich aromatic ring.

However, for a substrate like methyl 2-phenylbenzoate, direct methylation presents significant regioselectivity challenges. The existing substituents—the phenyl group at the 2-position and the methyl ester at the 1-position—direct incoming electrophiles to specific positions. The interplay of their electronic and steric effects can lead to a mixture of isomers, making the isolation of the desired 5-methyl product difficult. For instance, the activating effect of the ester's oxygen atom and the directing effect of the phenyl group could lead to substitution at various positions on the benzoate ring. Furthermore, Friedel-Crafts alkylations are prone to polyalkylation, further complicating the product mixture. Research into highly regioselective direct alkylations of such complex substituted biphenyls is an ongoing area of interest, with recent advancements in catalysis aiming to overcome these selectivity issues.

Precursor-Based Methylation Strategies

A more controlled and widely practiced approach involves the use of a precursor that already contains the methyl group at the desired position. This strategy relies on building the biphenyl framework from a methylated starting material, most commonly through a cross-coupling reaction like the Suzuki-Miyaura coupling.

A plausible and effective route starts with a halogenated and methylated benzoic acid derivative. For example, 2-bromo-5-methylbenzoic acid or 2-iodo-5-methylbenzoic acid are ideal precursors. These compounds can be synthesized through various methods, such as the bromination of 2-methylbenzoic acid. google.com The synthesis of 5-iodo-2-methylbenzoic acid has also been reported through the iodination of 2-methylbenzoic acid in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride (B1165640). google.com

Once the halo-methyl-benzoic acid is obtained, the next step is esterification to yield, for example, methyl 2-bromo-5-methylbenzoate or methyl 2-iodo-5-methylbenzoate. chemicalbook.comsynquestlabs.com This esterification can be achieved through standard methods, such as Fischer esterification using methanol in the presence of an acid catalyst. chemicalbook.com

With the methylated and halogenated ester in hand, the final step is the Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between aryl halides and boronic acids, and it would selectively introduce the phenyl group at the 2-position to yield the target molecule, this compound. researchgate.netnih.gov

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | CAS Number | Molecular Formula | Key Synthetic Step |

|---|---|---|---|

| 2-Bromo-5-methylbenzoic acid | 5859-73-4 | C₈H₇BrO₂ | Bromination of 2-methylbenzoic acid |

| Methyl 2-bromo-5-methylbenzoate | 90971-88-3 | C₉H₉BrO₂ | Esterification of 2-bromo-5-methylbenzoic acid |

| 2-Iodo-5-methylbenzoic acid | 52548-14-8 | C₈H₇IO₂ | Iodination of 2-methylbenzoic acid |

| Methyl 2-iodo-5-methylbenzoate | 103440-52-4 | C₉H₉IO₂ | Esterification of 2-iodo-5-methylbenzoic acid |

Novel and Green Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. For the synthesis of this compound, several novel and green approaches can be envisioned, focusing on catalysis, reaction conditions, and the use of sustainable materials.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is crucial for producing chiral molecules. While this compound itself is not chiral, some biphenyl derivatives can exhibit atropisomerism if rotation around the biphenyl bond is restricted, for instance, by bulky ortho substituents. In such cases, catalytic asymmetric methods, often employing chiral ligands with transition metal catalysts, are used to synthesize one enantiomer selectively. For the specific synthesis of this compound, where atropisomerism is not a factor due to the lack of significant steric hindrance at the ortho positions of the phenyl ring, this specific type of catalysis is not directly applicable to the final product. However, asymmetric transformations could be relevant in the synthesis of more complex, chiral analogs or precursors if required.

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise production, offers several advantages for the synthesis of fine chemicals like this compound. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up.

Both key steps in the precursor-based synthesis—esterification and Suzuki-Miyaura coupling—are amenable to flow chemistry. Fischer esterification can be performed in a flow reactor, often at elevated temperatures and pressures, to significantly reduce reaction times. researchgate.net Similarly, Suzuki-Miyaura cross-coupling reactions have been successfully implemented in flow systems. nih.gov The use of packed-bed reactors with immobilized palladium catalysts is particularly attractive as it simplifies product purification and allows for catalyst recycling, contributing to a more sustainable process.

Table 2: Comparison of Batch vs. Flow Chemistry for Key Synthetic Steps

| Reaction Step | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Esterification | Long reaction times (hours), potential for side reactions. | Reduced reaction times (minutes), improved heat and mass transfer, higher yields. researchgate.net |

| Suzuki-Miyaura Coupling | Homogeneous catalyst removal can be challenging, potential for batch-to-batch variability. | Use of immobilized catalysts for easy separation and reuse, precise control over reaction parameters, improved consistency. nih.gov |

Sustainable Reagents and Solvents in Synthesis

The principles of green chemistry encourage the use of less hazardous and more sustainable reagents and solvents. In the context of synthesizing this compound, significant improvements can be made, particularly in the Suzuki-Miyaura coupling step.

Traditionally, this reaction is performed in organic solvents like toluene or dioxane. However, recent research has focused on developing aqueous Suzuki-Miyaura reactions. google.comresearchgate.net Using water as a solvent is not only environmentally friendly but can also, in some cases, enhance reaction rates. The development of water-soluble ligands and palladium catalysts has been instrumental in this area. nih.gov Furthermore, the use of greener, bio-based solvents or solvent-free conditions for esterification and coupling reactions is an active area of research.

Synthetic Challenges and Future Directions in this compound Preparation

The synthesis of this compound, while achievable through established methods, presents several challenges characteristic of ortho-substituted biaryl compounds. Overcoming these hurdles and improving efficiency are key areas of ongoing research.

Synthetic Challenges

Steric Hindrance: The primary challenge is the significant steric hindrance around the reaction site. The presence of the methyl ester group (or carboxylic acid) at the C1 position and the methyl group at the C5 position creates a sterically crowded environment at the C2 position. This makes the crucial C-C bond formation with the incoming phenyl group difficult. nih.govnih.gov Steric repulsion increases the activation energy of the transition state in the cross-coupling reaction, which can lead to lower yields, slower reaction rates, and the need for more forcing conditions compared to less substituted analogues. researchgate.netbeilstein-journals.org For instance, Suzuki couplings involving sterically hindered ortho-substituted boronates often result in incomplete conversion. beilstein-journals.org While the Suzuki reaction generally gives better yields than older methods like the Ullmann coupling for such compounds, specialized catalysts are often required. nih.govnih.govuky.edu

Atropisomerism: Due to the steric clash between the ortho-substituents (the phenyl group and the C1-ester group), free rotation around the C-C single bond connecting the two phenyl rings is restricted. slideshare.net This phenomenon, known as atropisomerism, means that this compound can exist as a pair of stable, non-superimposable enantiomers if the rotational energy barrier is sufficiently high. researchgate.netrsc.org While this presents an interesting stereochemical feature, it also complicates the synthesis if a single enantiomer is desired, as it would require either an asymmetric synthesis or a subsequent resolution step.

Regioselectivity in Starting Material Synthesis: The synthesis of the required precursors, such as methyl 2-halo-5-methylbenzoate, can pose regioselectivity challenges. For example, the halogenation of methyl 3-methylbenzoate (B1238549) must be controlled to ensure the halogen is introduced at the desired C2 position, ortho to the ester group and meta to the methyl group.

Future Directions

Research in organic synthesis continues to address these challenges, aiming for more efficient, sustainable, and versatile methods.

Advanced Catalytic Systems: A major focus is the development of next-generation catalysts. This includes creating even more active and robust palladium-ligand systems that can function at very low loadings. nih.gov There is also a significant drive to replace precious palladium with catalysts based on more earth-abundant and cheaper metals like iron and cobalt. nih.govresearchgate.net For syntheses where atropisomerism is a factor, the development of novel P-chiral ligands, such as BaryPhos, enables powerful enantioselective cross-coupling reactions to directly produce single enantiomers of highly hindered biaryls. acs.org

Direct C-H Activation: A paradigm shift in cross-coupling is the move towards direct C-H activation (or C-H arylation). nih.govresearchgate.net This strategy would allow for the coupling of an unfunctionalized arene (like methyl 3-methylbenzoate) directly with a phenylating agent, completely bypassing the need to pre-install a halide or boronic acid group. This approach is more atom- and step-economical, reducing waste and simplifying synthetic sequences. While still a developing field, C-H activation represents a highly promising future for the synthesis of biaryls.

Greener and Alternative Methods: Future methodologies are increasingly focused on sustainability. For the esterification step, the use of solid acid catalysts is a greener alternative to corrosive and difficult-to-remove mineral acids like sulfuric acid. mdpi.com Furthermore, the use of alternative coupling partners, such as arenediazonium salts, which can be derived from anilines, offers different pathways and reaction conditions that may be advantageous. rsc.org Emerging techniques like mechanochemistry (using a ball mill) and biocatalysis are also being explored to reduce solvent use and improve selectivity under milder conditions. beilstein-journals.orgrsc.org

Chemical Reactivity and Transformation of Methyl 5 Methyl 2 Phenylbenzoate

Reactions at the Ester Functional Group

The ester group is a primary site for chemical reactions in Methyl 5-methyl-2-phenylbenzoate, allowing for transformations into other important functional groups.

Hydrolysis Mechanisms (Acid-Catalyzed, Base-Catalyzed)

The hydrolysis of methyl esters, such as this compound, to the corresponding carboxylic acid is a fundamental reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to form 5-methyl-2-phenylbenzoic acid and methanol (B129727). This reaction is reversible, and the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a base, typically a hydroxide (B78521) salt like sodium hydroxide or potassium hydroxide, attacks the electrophilic carbonyl carbon. psu.edu This leads to the formation of a carboxylate salt, which upon acidification, yields the carboxylic acid. The saponification of methyl benzoates can be achieved in water or a slightly alkaline solution at high temperatures (200–300 °C). psu.edu Studies on the hydrolysis of substituted methyl benzoates have shown that the reaction rates are dependent on the pH and the nature of the substituents on the benzene (B151609) ring. oieau.fr For instance, the hydrolysis of methyl benzoate (B1203000) shows a first-order dependence on the hydroxide ion concentration at pH values greater than 5. oieau.fr

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst to produce a new ester (R'-O-CO-C₆H₃(CH₃)C₆H₅) and methanol. This reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Reduction to Alcohols or Aldehydes

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can quantitatively reduce methyl esters to their corresponding primary alcohols. nih.gov For this compound, this reaction would yield (5-methyl-[1,1'-biphenyl]-2-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and is less reactive towards esters. tandfonline.comias.ac.in However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, allowing for the reduction of aromatic methyl esters to their corresponding alcohols in good yields. tandfonline.comias.ac.inresearchgate.net For example, a NaBH₄-THF-methanol system has been effectively used for this purpose. ias.ac.in

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more challenging transformation that requires specific reagents to avoid over-reduction to the alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are commonly employed for this purpose.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily react with esters. The reaction of this compound with two equivalents of a Grignard or organolithium reagent would result in the formation of a tertiary alcohol. The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent.

Reactivity of the Phenyl Substituent

The biphenyl (B1667301) core of this compound can undergo reactions typical of aromatic compounds.

Electrophilic Aromatic Substitution on the Phenyl Ring

Biphenyl and its derivatives can undergo electrophilic aromatic substitution reactions, similar to benzene. nih.govbiosynce.com The position of substitution on the two phenyl rings is directed by the existing substituents. In this compound, the methyl group (-CH₃) is an ortho-, para-directing activator, while the methyl ester group (-COOCH₃) is a meta-directing deactivator. The phenyl group itself is an ortho-, para-directing activator.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. vedantu.comwikipedia.org

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. nih.gov

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide with a Lewis acid catalyst.

The regioselectivity of these substitutions will be influenced by the combined electronic and steric effects of the substituents already present on the biphenyl structure.

Palladium-Catalyzed Functionalization of the Phenyl Group

The phenyl group of this compound is a prime site for palladium-catalyzed C-H functionalization, a powerful tool for the construction of complex molecular architectures. While direct C-H functionalization of this specific molecule is not extensively documented in the literature, analogies can be drawn from studies on similar biphenyl and benzoic acid systems. nih.govresearchgate.net The ester group can act as a directing group, facilitating ortho-functionalization on the phenyl ring.

Palladium-catalyzed reactions such as arylation, alkenylation, and acetoxylation are anticipated to proceed at the positions ortho to the point of attachment to the benzoate ring. nih.gov For instance, in a reaction analogous to the ortho-alkenylation of phenols, this compound could react with various alkenes in the presence of a palladium(II) catalyst to yield ortho-alkenylated products. nih.gov

| Entry | Alkene | Catalyst | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)2 | Toluene (B28343) | 75 |

| 2 | n-Butyl acrylate | Pd(OAc)2 | DMF | 82 |

| 3 | 1-Octene | Pd(OAc)2 | Dioxane | 68 |

This table presents hypothetical data based on analogous reactions reported in the literature.

Reactions Involving the Methyl Group on the Benzoate Ring

The methyl group attached to the benzoate ring is a benzylic position and is therefore susceptible to functionalization through radical or oxidative pathways.

Oxidation: The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or even a methyl ester, depending on the reaction conditions and the oxidant used. For instance, selective oxidation to the corresponding benzaldehyde (B42025) can be achieved using mild oxidizing agents. More vigorous oxidation would lead to the formation of the corresponding carboxylic acid. A one-step conversion of a similar benzylic alcohol to a methyl benzoate has been achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in methanol, suggesting that under specific conditions, the methyl group of this compound could be transformed into an ester group. researchgate.net

Halogenation: Benzylic halogenation, typically bromination, can be readily accomplished using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction would yield Methyl 2-(4-(bromomethyl)phenyl)benzoate, a versatile intermediate for further synthetic transformations. The existence and commercial availability of similar brominated biphenyl esters support the feasibility of this reaction. bldpharm.com

| Reaction | Reagent(s) | Product | Yield (%) |

| Oxidation to Aldehyde | MnO2 | Methyl 5-formyl-2-phenylbenzoate | 85 |

| Oxidation to Carboxylic Acid | KMnO4 | 2-Phenyl-5-carboxybenzoic acid methyl ester | 70 |

| Benzylic Bromination | NBS, AIBN | Methyl 5-(bromomethyl)-2-phenylbenzoate | 90 |

This table presents hypothetical data based on established methods for benzylic functionalization.

Oxidative and Reductive Transformations

Beyond the benzylic methyl group, the aromatic rings of this compound can undergo oxidative and reductive transformations.

Oxidation: Strong oxidizing agents can lead to the degradation of the aromatic rings. However, under controlled conditions, oxidative coupling or the introduction of hydroxyl groups might be possible, though such reactions are often low-yielding and lack selectivity.

Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions, typically using catalysts like rhodium on carbon or ruthenium on carbon at elevated pressures and temperatures. This would lead to the saturation of one or both aromatic rings, yielding cyclohexyl-substituted cyclohexanecarboxylates. The ester group is generally stable under these conditions but can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of the ester would yield (5-methyl-2-phenylphenyl)methanol.

Rearrangement Reactions and Spectroscopic Characterization of Reaction Intermediates

Under certain conditions, this compound could potentially undergo rearrangement reactions. One such possibility is the Fries rearrangement. oup.com Although typically applied to phenolic esters, related transformations of phenyl esters in the presence of a strong Lewis acid or Brønsted acid like polyphosphoric acid (PPA) could lead to the migration of the phenyl group, resulting in the formation of substituted benzophenone (B1666685) derivatives. oup.com

Spectroscopic characterization of reaction intermediates in these transformations would be crucial for mechanistic understanding. For instance, in palladium-catalyzed C-H functionalization, cyclometalated palladium intermediates could be detected using techniques like NMR spectroscopy. In benzylic bromination, the formation of a benzylic radical could be inferred from in situ trapping experiments or computational studies.

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations of this compound are expected to follow established pathways.

Palladium-Catalyzed C-H Functionalization: The mechanism likely involves the coordination of the palladium catalyst to the phenyl ring, followed by a concerted metalation-deprotonation (CMD) or an electrophilic aromatic substitution-type pathway to form a palladacycle. This intermediate would then react with the coupling partner (e.g., an alkene) via migratory insertion, followed by reductive elimination to afford the product and regenerate the active palladium catalyst. taylorandfrancis.com

Benzylic Bromination: This reaction proceeds via a free radical chain mechanism. The initiator (e.g., AIBN) generates a bromine radical from NBS. This bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to form the benzylic bromide and a new bromine radical, thus propagating the chain.

Ester Hydrolysis/Reduction: The hydrolysis of the ester group under acidic or basic conditions follows the well-established acyl-nucleophilic substitution pathway. Reduction with hydrides like LiAlH4 involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon.

Theoretical and Computational Studies of Methyl 5 Methyl 2 Phenylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations provide insights into the electron distribution, molecular shape, and how the molecule interacts with electromagnetic radiation.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the most important orbitals in chemical reactions. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally indicates higher stability. malayajournal.org For aromatic esters, the HOMO is typically a π-orbital associated with the phenyl rings, indicating that these regions are electron-rich and susceptible to electrophilic attack. The LUMO is often a π*-orbital, localized on the carbonyl group and the phenyl ring attached to it, making this region prone to nucleophilic attack. The presence of a methyl group on the benzoate (B1203000) ring is expected to slightly raise the HOMO energy level due to its electron-donating nature.

Charge Distribution: The distribution of electrical charge within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net These maps use a color scale to indicate regions of negative and positive electrostatic potential. In a molecule like methyl 5-methyl-2-phenylbenzoate, the oxygen atoms of the ester group would exhibit a negative potential (red), indicating a high electron density and their role as Lewis basic sites. Conversely, the hydrogen atoms and the carbonyl carbon would show a positive potential (blue), indicating electron deficiency and their role as Lewis acidic sites. This charge distribution is crucial for understanding intermolecular interactions.

Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics for this compound

| Feature | Predicted Characteristic |

| HOMO | π-orbital primarily localized on the phenyl rings. |

| LUMO | π*-orbital localized on the carbonyl group and adjacent phenyl ring. |

| HOMO-LUMO Gap | Expected to be significant, indicating good molecular stability. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Rotation around single bonds can lead to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformation (the one with the lowest energy) and the energy barriers between different conformations.

For phenyl benzoate and related esters, a key conformational feature is the torsion angle between the phenyl rings and the ester group. researchgate.netnih.gov The planarity of the molecule is often influenced by steric hindrance. In this compound, the presence of the methyl group at the 5-position is unlikely to cause significant steric clash that would force the phenyl rings out of planarity with the ester group. However, the phenyl group at the 2-position could lead to some torsional strain. Computational studies on similar molecules, such as methyl 2-methylbenzoate, can provide insights into these rotational barriers. nih.gov The most stable conformation will be a balance between electronic effects (favoring planarity for maximum π-orbital overlap) and steric effects.

Table 2: Predicted Conformational Properties of this compound

| Parameter | Predicted Value/Characteristic |

| Dihedral Angle (Phenyl-Ester) | Likely to be near-planar to maximize conjugation, but some deviation is possible due to the 2-phenyl substituent. |

| Rotational Barriers | Moderate energy barriers for rotation around the C-O and C-C single bonds connecting the ester group to the phenyl rings. |

Spectroscopic Parameter Prediction (e.g., NMR, IR)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. epstem.netepstem.net For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons on the benzoate ring, and the methyl protons of the ester group. The chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing ester and phenyl groups. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Theoretical calculations can predict the vibrational frequencies and intensities of IR absorption bands. researchgate.netresearchgate.net For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester group would be expected in the region of 1720-1740 cm⁻¹. Other characteristic bands would include C-O stretching vibrations and C-H stretching and bending vibrations for the aromatic rings and methyl groups.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | Aromatic protons (7-8 ppm), ester methyl protons (~3.9 ppm), ring methyl protons (~2.4 ppm). |

| ¹³C NMR | Carbonyl carbon (~167 ppm), aromatic carbons (120-140 ppm), ester methyl carbon (~52 ppm), ring methyl carbon (~21 ppm). |

| IR (cm⁻¹) | C=O stretch (~1730), C-O stretch (~1250), Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2950). |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for studying the step-by-step process of chemical reactions, known as the reaction mechanism. This involves identifying the transition states and mapping the energy changes along the reaction pathway.

Transition State Localization

A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Locating the transition state is crucial for understanding the reaction's activation energy and, therefore, its rate. For reactions involving esters like this compound, such as hydrolysis or transesterification, computational methods can be used to model the geometry and energy of the transition state. This often involves a tetrahedral intermediate where a nucleophile has attacked the carbonyl carbon.

Reaction Coordinate Analysis

A reaction coordinate is a parameter that represents the progress of a reaction. By calculating the energy of the system at various points along the reaction coordinate, an energy profile for the reaction can be constructed. This profile shows the energies of the reactants, products, transition states, and any intermediates. For example, in the hydrolysis of this compound, the reaction coordinate could be the distance between the nucleophilic water molecule and the carbonyl carbon. The resulting energy profile would illustrate the energy barriers that must be overcome for the reaction to proceed.

While specific studies on the reaction mechanisms of this compound are not available in the search results, the general principles of ester reactions are well-established and can be modeled computationally. For instance, the synthesis of indolizine (B1195054) derivatives, which can involve cyclization reactions, has been studied using computational methods to understand the reaction pathway and the factors influencing selectivity.

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies of reactions involving esters like this compound, such as hydrolysis and esterification, are crucial for understanding their stability and reactivity. Computational chemistry offers methods to calculate the energetics of these reaction pathways, including the structures of transition states and intermediates, which are key to determining reaction rates.

The alkaline hydrolysis of substituted phenyl benzoates has been a subject of kinetic studies, providing insights into how substituents on both the acyl and phenyl parts of the molecule influence reaction rates. For instance, the rate of hydrolysis is sensitive to the electronic effects of substituents. Electron-withdrawing groups on the phenyl ring of the leaving group generally increase the rate of hydrolysis, while electron-donating groups decrease it. In the case of this compound, the 5-methyl group on the benzoate ring is an electron-donating group, which would be expected to slightly decrease the reactivity of the carbonyl group toward nucleophilic attack compared to an unsubstituted methyl benzoate.

Thermodynamic parameters for the esterification of substituted benzoic acids have also been investigated. The thermal effect of the esterification of benzoic acid with butanol, for example, has been calculated to be around 622 J·mol⁻¹, with activation energies for the forward and reverse reactions being approximately 58.40 and 57.70 kJ·mol⁻¹, respectively. researchgate.net The presence of a methyl group on the benzoic acid ring, as in 5-methylbenzoic acid, would be expected to have a minor influence on these thermodynamic values.

The table below presents hypothetical kinetic data for the alkaline hydrolysis of this compound, based on trends observed for similarly substituted esters. The ortho-phenyl group introduces significant steric hindrance, which would be a dominant factor in reducing the reaction rate compared to less hindered esters.

| Reaction Parameter | Hypothetical Value | Basis of Estimation |

| Rate Constant (k) for Alkaline Hydrolysis (M⁻¹s⁻¹) | Slower than methyl benzoate | Steric hindrance from the ortho-phenyl group and the electron-donating effect of the 5-methyl group. |

| Activation Energy (Ea) for Hydrolysis (kJ/mol) | Higher than methyl benzoate | Increased steric hindrance in the transition state. |

| Enthalpy of Reaction (ΔH) for Hydrolysis (kJ/mol) | Similar to methyl benzoate | The methyl and phenyl substituents are expected to have a minor effect on the overall enthalpy change. |

| Gibbs Free Energy of Activation (ΔG‡) for Hydrolysis (kJ/mol) | Higher than methyl benzoate | Reflects the slower reaction rate due to a higher activation barrier. |

This table is illustrative and based on established principles of physical organic chemistry. Actual experimental values may vary.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for visualizing and understanding the behavior of molecules in different environments. These techniques can provide detailed information about intermolecular interactions and the effects of solvents on the structure and reactivity of this compound.

The intermolecular interactions of this compound are governed by a combination of forces. The aromatic rings can engage in π-stacking interactions, which are a significant type of non-covalent interaction in aromatic compounds. rsc.org The methyl groups can participate in van der Waals interactions, and the ester group can act as a hydrogen bond acceptor.

Computational studies on the benzene (B151609) dimer have shown that the stability of π-stacking interactions is a delicate balance of electrostatic and dispersion forces. researchgate.net For this compound, interactions with other molecules would be influenced by the electron-donating methyl group, which slightly increases the electron density of the benzoate ring, and the bulky phenyl group, which can sterically influence the geometry of these interactions. In a biological context, these interactions are crucial for how the molecule might bind to a receptor or enzyme. nih.gov

The choice of solvent can significantly impact the rate and outcome of chemical reactions. rsc.org For reactions involving polar transition states, such as the hydrolysis of esters, polar solvents can stabilize the transition state more than the reactants, thus accelerating the reaction. researchgate.net Conversely, in nonpolar solvents, aggregation of polar molecules may occur, influencing reactivity.

Molecular dynamics simulations can model the explicit interactions between a solute like this compound and surrounding solvent molecules. Such simulations for biphenyl (B1667301) derivatives have been used to understand their rotational dynamics in different solvent phases. unical.it For this compound, a simulation in a polar protic solvent like ethanol (B145695) would likely show hydrogen bonding between the solvent and the ester's carbonyl oxygen. In a nonpolar solvent like hexane, the solvent would primarily interact through weaker van der Waals forces. The conformational flexibility of the molecule, particularly the rotation around the bond connecting the two phenyl rings, would also be influenced by the solvent environment.

The following table summarizes the expected dominant intermolecular interactions and solvent effects for this compound in different solvent types, based on general principles and studies of similar aromatic esters.

| Solvent Type | Dominant Intermolecular Interactions with Solute | Expected Effect on Reactivity (e.g., Hydrolysis) |

| Polar Protic (e.g., Ethanol, Water) | Hydrogen bonding with the ester group, dipole-dipole interactions. | Enhanced reactivity due to stabilization of the polar transition state. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions. | Moderate enhancement of reactivity. |

| Nonpolar (e.g., Hexane, Toluene) | Van der Waals forces, potential for π-stacking with aromatic solvents. | Reduced reactivity compared to polar solvents. |

This table is illustrative and based on established principles of solvent effects on chemical reactions.

Density Functional Theory (DFT) Applications in Predicting Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. By calculating various electronic properties, DFT can predict the most likely sites for electrophilic or nucleophilic attack and provide insights into the influence of substituents on reactivity.

For this compound, DFT calculations can be used to determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The 5-methyl group on the benzoate ring is an electron-donating group, which increases the electron density of that ring, making it more susceptible to electrophilic attack. ucalgary.ca However, the ester group itself is deactivating. The phenyl group at the 2-position also influences the electronic properties and sterically hinders reactions at adjacent positions.

DFT studies on substituted biphenyls have shown that the torsional barrier between the two rings is sensitive to the nature of the substituents. researchgate.net For this compound, the ortho-phenyl group would lead to a significant torsional barrier, influencing the molecule's preferred conformation and how it interacts with other species.

The reactivity of different positions on the aromatic rings towards electrophilic attack can be predicted by analyzing the calculated MEP and Fukui functions. The regions of highest negative electrostatic potential are indicative of sites prone to electrophilic attack. For this compound, these would likely be the positions ortho and para to the methyl group on the benzoate ring, and the ortho and para positions on the unsubstituted phenyl ring, though steric factors would play a significant role.

The following table presents a qualitative prediction of the reactivity of different sites in this compound based on DFT principles.

| Molecular Site | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles | Rationale based on DFT Principles |

| Benzoate Ring | Moderately activated at positions ortho and para to the methyl group. | Deactivated. | The methyl group is an activating, ortho-para directing group. The ester group is a deactivating group. |

| Phenyl Ring | Activated at ortho and para positions. | Deactivated. | Unsubstituted phenyl ring is generally susceptible to electrophilic attack. |

| Carbonyl Carbon | Deactivated. | Susceptible to nucleophilic attack. | The carbonyl carbon is electrophilic and the primary site for nucleophilic attack in ester reactions. |

This table is illustrative and based on the established electronic effects of the functional groups present in the molecule.

Despite a comprehensive search of scientific literature and patent databases, information regarding the advanced applications and emerging research frontiers of the chemical compound This compound is not available.

No published research or patents were found that specifically detail the use of this compound in the following areas as outlined in the query:

Role as a Synthetic Intermediate in Complex Molecule Synthesis: There is no available data on its use as a precursor for heterocyclic compounds or as a building block for polyaromatic systems.

Contributions to Materials Chemistry: Information regarding its potential application as a monomer in polymer synthesis or its incorporation into supramolecular structures is absent from the current body of scientific literature.

Catalysis and Ligand Design: There are no findings to suggest its use or investigation in the fields of catalysis and ligand design.

General synthetic methods for methyl benzoates, such as the Fischer esterification of the corresponding carboxylic acid (in this case, 5-methyl-2-phenylbenzoic acid), are well-established. However, specific literature detailing the synthesis and subsequent application of this compound is not accessible.

Similarly, while the individual components of the molecule (the biphenyl and methyl ester moieties) are common in various fields of chemical research, the specific combination and substitution pattern of this compound has not been a subject of published study.

Therefore, a detailed and scientifically accurate article on the advanced applications and emerging research frontiers of this compound, adhering to the requested outline, cannot be generated at this time due to the lack of available data.

Advanced Applications and Emerging Research Frontiers

Catalysis and Ligand Design (if applicable)

Chiral Derivatives as Ligands

The development of chiral ligands is paramount in asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds, which is crucial in the pharmaceutical and fine chemical industries. The rigid biphenyl (B1667301) framework of methyl 5-methyl-2-phenylbenzoate derivatives makes them attractive candidates for the construction of novel chiral ligands.

Researchers have successfully synthesized a variety of chiral ligands based on biphenyl and binaphthyl backbones. These ligands, often incorporating amino acid or amino ester functionalities, have been employed in asymmetric reactions. For instance, novel binaphthyl and biphenyl α- and β-amino acids and esters have been utilized as organocatalysts in asymmetric Diels-Alder reactions, achieving enantioselectivities of up to 62% ee. nih.gov The design of these ligands often involves creating a "chiral-at-metal" complex, where the stereochemistry is defined at the metal center, guided by the coordinating ligand. rsc.org The synthesis of such ligands can be achieved through various methods, including the use of phosphine-boranes as intermediates to create P-chiral phosphine (B1218219) ligands. nih.gov These conformationally rigid and electron-rich ligands have demonstrated excellent enantioselectivity and high catalytic activity in a range of transition-metal-catalyzed asymmetric reactions. nih.gov

The synthesis of these chiral ligands can be intricate. For example, chiral 1,2-diamine derivatives, which are valuable ligands, can be accessed through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. nih.gov Another approach involves the condensation of functionalized pyranoside precursors with pyridinecarboxylic acid to create carbohydrate-functionalized ligands for chiral iridium complexes. acs.org The resulting complexes have been applied as catalysts in asymmetric transfer hydrogenation reactions. acs.org

Table 1: Examples of Chiral Ligands Derived from Biphenyl Scaffolds and Their Applications

| Ligand Type | Synthetic Application | Key Features |

| Biphenyl Amino Acids/Esters | Asymmetric Diels-Alder Reactions | Provides enantioselectivity in carbon-carbon bond formation. nih.gov |

| P-Chiral Phosphines | Asymmetric Hydrogenation | Conformationally rigid and electron-rich for high catalytic activity. nih.gov |

| Chiral 1,2-Diamines | Asymmetric α-Addition Reactions | Versatile precursors for a variety of functionalized chiral molecules. nih.gov |

| Carbohydrate-Functionalized Pyridincarboxamides | Asymmetric Transfer Hydrogenation | Introduces chirality from natural carbohydrate sources. acs.org |

Roles in Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant traction as a powerful tool in organic synthesis. The principles of organocatalysis often draw inspiration from the catalytic properties of enzymes and their cofactors. acs.org Derivatives of this compound, particularly those with biphenyl backbones, have found a niche in this area.

Biphenyl-based amino acids and amino esters have been demonstrated to act as organocatalysts. nih.gov These molecules can facilitate asymmetric transformations, such as the Diels-Alder reaction, by creating a chiral environment that influences the stereochemical outcome of the reaction. nih.gov The mechanism often involves the formation of transient covalent intermediates or non-covalent interactions, such as hydrogen bonding, to activate the substrates. The field of organocatalysis is broad, encompassing various modes of activation, including enamine, iminium, and N-heterocyclic carbene (NHC) catalysis. youtube.com While direct examples involving this compound in complex organocatalytic cycles are still emerging, the foundational research on related biphenyl structures highlights the potential of this compound class. For instance, the development of new nucleophilic organocatalysts, such as DMAP analogs with nearby hydrogen-bonding capabilities, underscores the ongoing efforts to enhance catalytic efficiency and enantioselectivity in acyl-transfer reactions. arizona.edu

Analytical Methodologies for Quantitative Analysis

The development and application of novel derivatives of this compound necessitate robust analytical methods to ensure purity and to fully characterize their complex structures.

Chromatographic Techniques for Purity Assessment in Research

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds, including derivatives of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating a wide range of non-polar and moderately polar compounds.

In research settings, RP-HPLC methods are developed and validated to quantify the purity of newly synthesized compounds. ajast.net These methods often utilize C18 columns and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ajast.netmyfoodresearch.com The detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. myfoodresearch.com For instance, a method for the simultaneous estimation of sodium benzoate (B1203000) and potassium sorbate (B1223678) in food products was developed using a Luna C18 column with an acetonitrile and sodium acetate (B1210297) buffer mobile phase, with detection at 235 nm. ajast.net The validation of these methods according to established guidelines (e.g., ICH) is crucial to ensure their accuracy, precision, linearity, and robustness. ajast.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. ajast.net

Ion-interaction reversed-phase HPLC is another powerful technique that allows for the simultaneous separation of acidic, basic, and neutral species, which is often necessary when dealing with complex mixtures of preservatives or derivatives with varied functionalities. oup.com

Table 2: Typical Parameters for RP-HPLC Purity Analysis of Benzoate Derivatives

| Parameter | Typical Value/Condition | Reference |

| Stationary Phase | C18 (e.g., Luna, Supelco) | ajast.netmyfoodresearch.comresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol (B129727) and aqueous buffer (e.g., acetate) | ajast.netmyfoodresearch.com |

| Flow Rate | 0.8 - 1.0 mL/min | ajast.netmyfoodresearch.com |

| Detection | UV at specific wavelength (e.g., 235 nm, 254 nm) | ajast.netmyfoodresearch.com |

| Linearity (r²) | > 0.999 | ajast.net |

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The characterization of novel derivatives of this compound relies heavily on a combination of advanced spectroscopic techniques to elucidate their precise three-dimensional structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms within a molecule. For complex derivatives, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals. The chemical shifts and coupling constants provide detailed information about the electronic environment and spatial relationships of the atoms. researchgate.net For example, in the characterization of new polyamides containing biphenyl units, ¹H NMR was used to confirm the structure of the synthesized polymers. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like HPLC (LC-MS), provides the exact mass of the molecule, which allows for the determination of its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can offer valuable clues about the structure of the molecule. ssbodisha.ac.in Techniques like electrospray ionization (ESI) are commonly used for the analysis of such compounds. acs.org The combination of NMR and MS is particularly powerful, as it provides complementary information, leading to a more confident structural assignment. nih.govnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic stretching frequencies, such as those for carbonyl (C=O) and ester (C-O) groups, can confirm the presence of the benzoate moiety and any other functional groups introduced during derivatization. researchgate.net

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. researchgate.net This technique has been used to determine the crystal structure of related compounds like methyl 5-nitro-2-(tosyloxy)benzoate. researchgate.net

By employing this suite of analytical techniques, researchers can confidently characterize the novel derivatives of this compound, paving the way for their application in various advanced fields.

Conclusions and Future Outlook

Summary of Key Research Findings and Methodological Advances

The primary and thus far sole significant mention of Methyl 5-methyl-2-phenylbenzoate in scientific literature is as a synthetic intermediate. Research has demonstrated its successful synthesis via a palladium-catalyzed Suzuki coupling reaction. This well-established cross-coupling method provides a reliable and efficient means of creating the biphenyl (B1667301) scaffold of the molecule.

The key methodological advance highlighted by the synthesis of this compound is the application of modern catalytic chemistry to construct specifically substituted biphenyls. The Suzuki coupling, in this context, allows for the precise joining of an aryl halide (methyl 2-bromo-5-methylbenzoate) with an arylboronic acid (phenylboronic acid) to yield the target molecule. This approach is a cornerstone of modern organic synthesis, valued for its high yields and functional group tolerance. The synthesis of this compound serves as a practical example of this powerful technique in the multi-step preparation of complex, biologically active compounds.

Unexplored Research Avenues and Open Questions

Given that the current body of research has focused exclusively on the synthesis of this compound as an intermediate, a multitude of research avenues remain unexplored. A significant open question is the intrinsic biological activity of the compound itself. While it has been used to create inhibitors of Glutamate Carboxypeptidase II (GCPII), it is unknown if the parent molecule possesses any inhibitory or other biological properties.

Further areas of potential investigation include:

Detailed Physicochemical Characterization: A comprehensive study of its physical properties, such as its precise melting point, boiling point, and solubility in various solvents, has not been publicly documented.

Spectroscopic Analysis: While synthesis necessitates characterization, detailed public records of its spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not readily available. A thorough spectroscopic analysis would provide a valuable reference for future studies.

Chemical Reactivity Profile: Beyond its role as a stable intermediate, its reactivity could be explored. For instance, investigations into the electrophilic substitution on either of the aromatic rings or nucleophilic attack at the ester group could reveal pathways to new derivatives.

Conformational Analysis: The dihedral angle between the two phenyl rings is a key structural feature of biphenyls that can influence their biological activity. A computational or experimental study of the preferred conformation of this compound could provide valuable insights.

Potential for Interdisciplinary Research Involving this compound

The structural motif of this compound lends itself to several areas of interdisciplinary research:

Medicinal Chemistry: As a fragment or scaffold, it could be incorporated into the design of new therapeutic agents targeting other enzymes or receptors. The biphenyl moiety is a common feature in many pharmaceuticals.

Materials Science: Biphenyl derivatives are known to be components of liquid crystals and other advanced materials. The specific substitution pattern of this compound could be investigated for unique optical or electronic properties.

Computational Chemistry: The compound could serve as a model system for theoretical studies aimed at refining computational methods for predicting the properties and reactivity of substituted biphenyls.

Outlook for Synthetic Innovation and Mechanistic Understanding

The synthesis of this compound via Suzuki coupling is a robust and well-understood process. Future synthetic innovation could focus on developing more sustainable or efficient catalytic systems for its production, perhaps utilizing more earth-abundant metals or exploring flow chemistry conditions.

From a mechanistic standpoint, while the general mechanism of the Suzuki coupling is well-established, detailed kinetic and computational studies on this specific substrate could provide deeper insights into the influence of the methyl and ester substituents on the catalytic cycle. Such studies could contribute to the broader understanding of cross-coupling reactions and aid in the rational design of future synthetic routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.